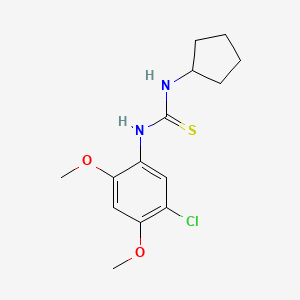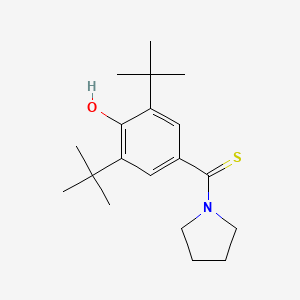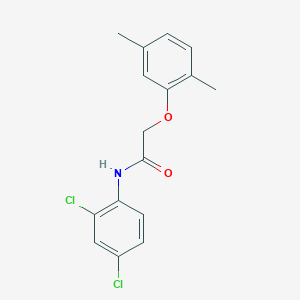
2-(3,5-dimethoxyphenyl)-5-(ethylthio)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethoxyphenyl)-5-(ethylthio)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMPEO and has a molecular formula of C12H15N3O2S. DMPEO is a highly stable and non-toxic compound, making it an ideal candidate for scientific research.
Mecanismo De Acción
The mechanism of action of DMPEO is not fully understood. However, studies have shown that DMPEO exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. DMPEO has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their cell cycle progression. DMPEO's anti-inflammatory and anti-oxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DMPEO has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMPEO inhibits the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. DMPEO has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, DMPEO has been shown to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPEO has several advantages for use in lab experiments. It is a highly stable and non-toxic compound, making it safe to handle and use in experiments. It is also readily available and affordable, making it accessible to researchers. However, DMPEO has some limitations, such as its low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of DMPEO. One potential direction is the development of DMPEO-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of DMPEO and its potential applications in cancer treatment. Another potential direction is the study of DMPEO's anti-inflammatory and anti-oxidant properties for the treatment of various inflammatory and oxidative stress-related diseases. Further studies are also needed to explore the potential applications of DMPEO in other fields, such as materials science and electrochemistry.
Métodos De Síntesis
The synthesis of DMPEO can be achieved through various methods. One common method involves the reaction of 3,5-dimethoxyphenylhydrazine with ethyl isothiocyanate in the presence of a catalyst. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with thiosemicarbazide, followed by the reaction with ethylamine. Both methods result in the formation of DMPEO with high yield and purity.
Aplicaciones Científicas De Investigación
DMPEO has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMPEO is in the field of medicinal chemistry. DMPEO has been shown to possess significant anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. DMPEO has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the development of drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-18-12-14-13-11(17-12)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLQLUMNLORPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)











![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)